- Method for preparing amicarbazone, Korea, , ,
Cas no 96240-10-7 (4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one)
4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one
- 3-Isopropyl-4-amino-1,2,4-triazol-5-one
- 4-amino-3-propan-2-yl-1H-1,2,4-triazol-5-one
- 4-amino-3-isopropyl-1,2,4-triazolin-5-one
- 4-amino-5-i-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one (ACI)
- 4-Amino-2,4-dihydro-5-isopropyl-1,2,4-triazol-3-one
- 4-amino-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- W18646
- 4-AMINO-5-ISOPROPYL-2H-1,2,4-TRIAZOL-3-ONE
- 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one
- EN300-1655569
- 4-amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- AC-13171
- DB-009199
- MFCD04972517
- JIXOMCFZRAAWKK-UHFFFAOYSA-N
- 96240-10-7
- 1-amino-4H-triazol-5-one
- NS00002593
- AKOS006293450
- EC 689-404-1
- AS-67012
- DTXSID30446316
- SCHEMBL3221455
- CS-0235937
- 4-Amino-5-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
-
- MDL: MFCD04972517
- Inchi: 1S/C5H10N4O/c1-3(2)4-7-8-5(10)9(4)6/h3H,6H2,1-2H3,(H,8,10)
- InChI Key: JIXOMCFZRAAWKK-UHFFFAOYSA-N
- SMILES: O=C1N(N)C(C(C)C)=NN1
Computed Properties
- Exact Mass: 142.08500
- Monoisotopic Mass: 142.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -0.3
- Topological Polar Surface Area: 70.7Ų
Experimental Properties
- Density: 1.46
- Melting Point: 172 ºC
- Refractive Index: 1.653
- PSA: 76.70000
- LogP: -0.01020
4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A723355-250mg |
4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one |
96240-10-7 | 250mg |
$ 158.00 | 2023-04-19 | ||
| TRC | A723355-1g |
4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one |
96240-10-7 | 1g |
$ 465.00 | 2022-06-07 | ||
| TRC | A723355-2.5g |
4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one |
96240-10-7 | 2.5g |
$ 990.00 | 2022-06-07 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB33572-1g |
4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one |
96240-10-7 | 97% | 1g |
4088.00 | 2021-06-01 | |
| Alichem | A449037682-1g |
4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one |
96240-10-7 | 95% | 1g |
$311.08 | 2023-08-31 | |
| Apollo Scientific | OR45194-250mg |
4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one |
96240-10-7 | 95% | 250mg |
£428.00 | 2024-05-26 | |
| Apollo Scientific | OR45194-1g |
4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one |
96240-10-7 | 95% | 1g |
£18.00 | 2025-02-20 | |
| Chemenu | CM129489-25g |
4-amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
96240-10-7 | 95% | 25g |
$67 | 2023-03-07 | |
| Chemenu | CM129489-100g |
4-amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
96240-10-7 | 95% | 100g |
$210 | 2023-03-07 | |
| eNovation Chemicals LLC | D767562-100g |
4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one |
96240-10-7 | 95% | 100g |
$195 | 2024-06-07 |
4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one Production Method
Production Method 1
1.2 Reagents: Sulfuric acid ; pH 7 - 7.5, rt
Production Method 2
- Preparation of 4-amino-1,2,4-triazol-3-ones., Germany, , ,
Production Method 3
1.2 10 - 15 °C; 2 h, 10 - 15 °C; 3 h, 10 - 15 °C
1.3 Reagents: Sodium carbonate , Hydrazine hydrate (1:1) ; 3 h, rt → 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
- Preparation method of 3-isopropyl-4-amino-1,2,4-triazolin-5-one for pesticide synthesis, China, , ,
Production Method 4
1.2 Solvents: Toluene ; neutralized
- Synthetic method of amicarbazone as herbicide, China, , ,
Production Method 5
1.2 Reagents: Sulfuric acid ; pH 7 - 7.5
- Method for preparing amicarbazone, World Intellectual Property Organization, , ,
Production Method 6
1.2 1 h, 90 °C; 4 h, 90 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 7.5, 90 °C → 85 °C; 85 °C → 25 °C
- Study on synthesis of 4-amino-2,4-dihydro-5-isopropyl-[1,2,4] triazol-3-one, Jingxi Huagong Zhongjianti, 2011, 41(3), 24-25
Production Method 7
1.2 Reagents: Sulfuric acid ; pH 7 - 7.5, rt
- Method for the preparation of amino-triazolinone, Korea, , ,
Production Method 8
- Preparation method of 4-amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one, China, , ,
Production Method 9
- Preparation of 4-amino-1,2,4-triazolin-5-ones from oxazolidinones and hydrazine, United States, , ,
Production Method 10
- Synthesis of new derivatives of 4-amino-2,4-dihydro-1,2,4-triazol-3-one as potential antibacterial agents, Journal of Heterocyclic Chemistry, 1984, 21(6), 1769-74
Production Method 11
- Characteristics and synthesis of amicarbazone, Xiandai Nongyao, 2006, 5(2), 11-13
4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one Raw materials
- Hydrazinecarboxylic acid, 2-(2-methyl-1-oxopropyl)-, methyl ester
- 2-Methylpropanoic acid
- Carbohydrazide
- butyl isobutyrate
- 5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one
- Hydrazinecarboxylic acid, (1-ethoxy-2-methylpropylidene)-, ethyl ester
- Hydrazinecarboxylic acid, 2-(2-methyl-1-oxopropyl)-, 1-methylethyl ester
4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one Preparation Products
4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one Suppliers
4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one
Comprehensive Overview of 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one (CAS No. 96240-10-7)
4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one, identified by its CAS No. 96240-10-7, is a specialized heterocyclic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, often referred to as a triazole derivative, is characterized by its unique molecular structure, which includes an amino group and an isopropyl substituent. Its versatility makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting enzyme inhibition and metabolic pathways.
The growing interest in 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one is driven by its potential applications in drug discovery and crop protection. Researchers are increasingly exploring its role as a building block for novel therapeutics, especially in the development of antifungal and antibacterial agents. Its mechanism of action often involves interference with microbial cell wall synthesis or protein production, making it a promising candidate for addressing antibiotic resistance—a pressing global health concern.
In agrochemical applications, CAS No. 96240-10-7 has shown efficacy as a precursor for herbicides and plant growth regulators. The compound’s ability to modulate plant hormone activity has sparked interest in sustainable agriculture, where precision farming and eco-friendly solutions are in high demand. Farmers and agronomists are keen to understand how such triazole-based compounds can enhance crop yields while minimizing environmental impact.
From a synthetic chemistry perspective, the preparation of 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one involves multi-step reactions, often starting from hydrazine derivatives and isopropyl isocyanates. Optimizing these processes for scalability and cost-efficiency is a key focus for industrial chemists. Recent advancements in green chemistry have also prompted investigations into solvent-free or catalytic methods to produce this compound, aligning with the broader push toward sustainable manufacturing practices.
The compound’s physicochemical properties, such as solubility, stability, and melting point, are critical for its practical applications. Studies have shown that 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one exhibits moderate water solubility, which can be enhanced through derivatization or formulation techniques. These modifications are often explored to improve bioavailability in pharmaceutical contexts or to ensure even distribution in agrochemical sprays.
In the realm of material science, CAS No. 96240-10-7 has been investigated for its potential in polymer stabilization and corrosion inhibition. Its heterocyclic framework can act as a chelating agent, binding metal ions and preventing oxidative degradation. This property is particularly relevant for industries seeking durable coatings or additives to extend the lifespan of metal-based infrastructure.
Safety and regulatory compliance are paramount when handling 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one. While not classified as hazardous under standard guidelines, proper storage conditions—such as protection from moisture and extreme temperatures—are recommended to maintain its integrity. Researchers and manufacturers must adhere to Good Laboratory Practices (GLP) to ensure safe handling and disposal.
The future of 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one lies in interdisciplinary collaboration. Combining insights from medicinal chemistry, agriculture, and materials engineering could unlock new applications for this versatile compound. For instance, its potential in cancer research is being explored, with preliminary studies suggesting activity against certain kinase enzymes involved in tumor growth.
In summary, CAS No. 96240-10-7 represents a fascinating intersection of chemistry and innovation. Its diverse applications, from drug development to sustainable agriculture, underscore its importance in addressing contemporary scientific and industrial challenges. As research continues to uncover its full potential, this compound is poised to play a pivotal role in advancing multiple fields.
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